molecular formula C13H12N2O5S B14395033 4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide CAS No. 87740-06-5

4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide

Cat. No.: B14395033
CAS No.: 87740-06-5
M. Wt: 308.31 g/mol
InChI Key: KSXKSKWVYNFQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a nitrophenoxy group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide typically involves the following steps:

    Etherification: The formation of an ether bond between the nitrophenol and benzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide undergoes several types of chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-cancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes involved in folate synthesis, which is crucial for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Shares the nitro group but lacks the sulfonamide group.

    Benzene-1-sulfonamide: Contains the sulfonamide group but lacks the nitrophenoxy group.

    4-Nitrobenzyl chloride: Contains the nitrophenoxy group but lacks the sulfonamide group.

Uniqueness

4-[(4-Nitrophenoxy)methyl]benzene-1-sulfonamide is unique due to the presence of both the nitrophenoxy and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

87740-06-5

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

4-[(4-nitrophenoxy)methyl]benzenesulfonamide

InChI

InChI=1S/C13H12N2O5S/c14-21(18,19)13-7-1-10(2-8-13)9-20-12-5-3-11(4-6-12)15(16)17/h1-8H,9H2,(H2,14,18,19)

InChI Key

KSXKSKWVYNFQPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.